molecular formula C12H14ClNO B1456813 (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone CAS No. 1272755-05-1

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone

Cat. No. B1456813
M. Wt: 223.7 g/mol
InChI Key: BRRQAOCSBBICOV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone (BCMP) is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a chiral compound, meaning it has two different forms, (S) and (R) enantiomers, which are mirror images of each other. BCMP is used in the synthesis of various compounds due to its ability to act as an intermediate in organic chemistry. BCMP is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Mechanism Of Action

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone acts as an intermediate in organic chemistry, meaning it is used to facilitate the synthesis of other compounds. In the first step of the synthesis, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is formed from the reaction of a substituted benzyl chloride with methyl 2-pyrrolidone in the presence of a base. In the second step, the (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone product is oxidized with hydrogen peroxide, resulting in the formation of the desired (S)-1-benzyl-5-chloromethyl-2-pyrrolidinone.

Biochemical And Physiological Effects

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is an organic compound and is not believed to have any direct biochemical or physiological effects on humans. However, due to its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other compounds, it is important to consider the potential effects of these compounds on humans.

Advantages And Limitations For Lab Experiments

One of the advantages of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is that it is a chiral compound, meaning it has two different forms, (S) and (R) enantiomers, which are mirror images of each other. This allows for the synthesis of various chiral compounds, which are important in the development of new drugs. Additionally, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is relatively easy to synthesize, making it suitable for use in laboratory experiments.
However, there are some limitations to using (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to purify (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone, as the desired product can be contaminated with impurities.

Future Directions

There are a number of potential future directions for (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone. One potential direction is to explore its use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, research could be done to explore ways to improve the solubility and purification of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone. Finally, research could be done to explore the potential use of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone in other applications, such as catalysis or drug delivery.

Scientific Research Applications

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has also been used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has been used in the synthesis of various intermediates, which are important in the development of new drugs.

properties

IUPAC Name

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRQAOCSBBICOV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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